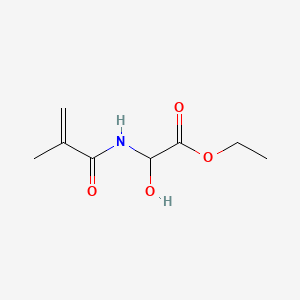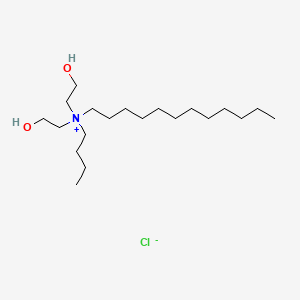
Butyldodecylbis(2-hydroxyethyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 299-867-8, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature range of 0-5°C. The product is then purified by recrystallization from methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature and pH levels, and the use of advanced filtration and drying techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals add to monomers like styrene, methyl methacrylate, and acrylonitrile, leading to the formation of polymers.
Copolymerization: It can also initiate copolymerization reactions between different monomers to produce copolymers with desired properties.
Common Reagents and Conditions
Reagents: Monomers such as styrene, methyl methacrylate, acrylonitrile.
Conditions: The decomposition of 2,2’-azobis(2-methylpropionitrile) typically occurs at temperatures ranging from 60-80°C in the presence of the monomers.
Major Products
The major products formed from these reactions are polymers and copolymers, which are used in various applications such as plastics, adhesives, and coatings.
Applications De Recherche Scientifique
2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers and copolymers.
Material Science: The compound is used in the development of new materials with specific properties, such as high strength and thermal stability.
Biomedical Research: It is employed in the preparation of polymeric materials for drug delivery systems and tissue engineering.
Industrial Applications: The compound is used in the production of plastics, adhesives, and coatings, contributing to the development of high-performance materials.
Mécanisme D'action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals initiate the polymerization process by reacting with monomers, leading to the formation of polymer chains. The molecular targets are the double bonds in the monomers, and the pathways involved include radical addition and chain propagation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization reactions.
Potassium Persulfate: Commonly used in emulsion polymerization.
Azobisisobutyronitrile: Similar in structure and function to 2,2’-azobis(2-methylpropionitrile).
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency in initiating polymerization reactions at relatively low temperatures. It also offers better control over the polymerization process, resulting in polymers with more uniform properties.
Propriétés
Numéro CAS |
93917-87-4 |
|---|---|
Formule moléculaire |
C20H44ClNO2 |
Poids moléculaire |
366.0 g/mol |
Nom IUPAC |
butyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C20H44NO2.ClH/c1-3-5-7-8-9-10-11-12-13-14-16-21(17-19-22,18-20-23)15-6-4-2;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
WADNZJUGYHWZKN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](CCCC)(CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


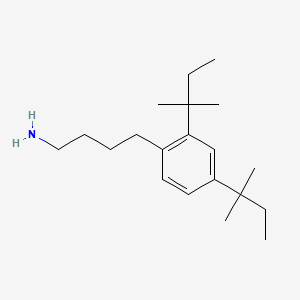
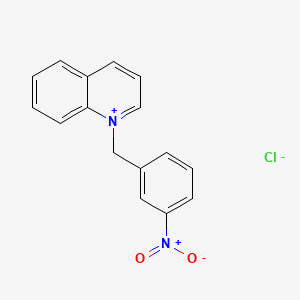
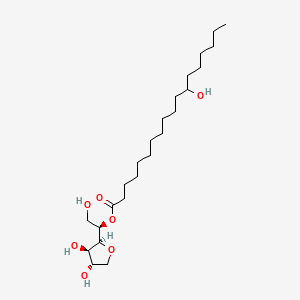
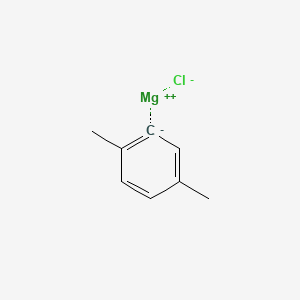
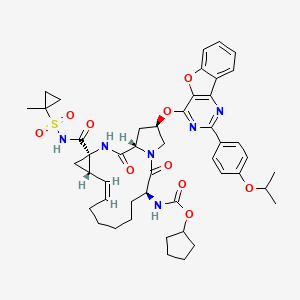
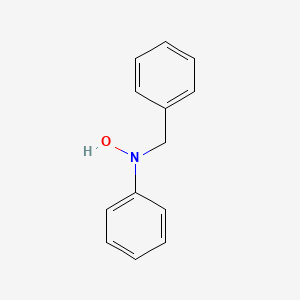
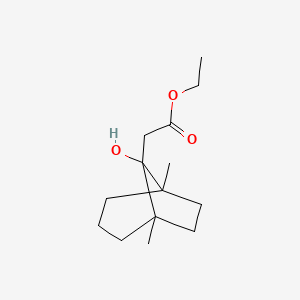
![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
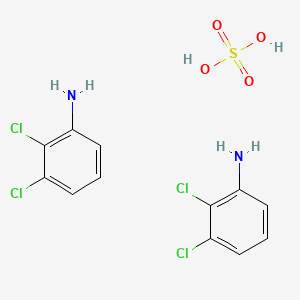
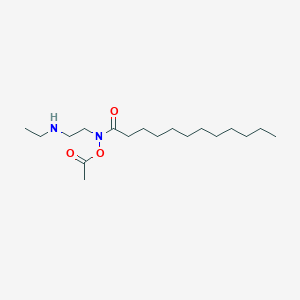
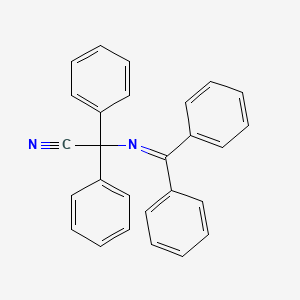
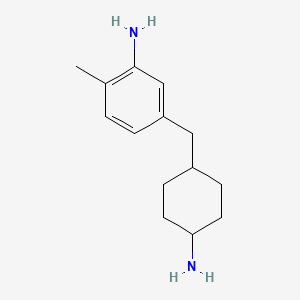
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
